tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is , and it has a molecular weight of approximately 288.34 g/mol. The compound features a tert-butyl ester group, a carbonyl group, and a spiro linkage between an indoline and a pyrrolidine moiety, contributing to its distinctive chemical properties. The compound is identified by the CAS number 205383-87-5 and has a high purity level of 97% in commercial preparations .
The reactivity of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate can be attributed to its functional groups. The carbonyl group is susceptible to nucleophilic attacks, making it reactive in various organic transformations such as:
These reactions make the compound a valuable intermediate in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate typically involves multi-step organic reactions. Common methods include:
Each step must be carefully controlled to ensure high yields and purity of the final product.
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate has potential applications in:
The unique structural features also make it a candidate for studies in medicinal chemistry.
Research into the interaction profiles of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate with various biological targets is essential for understanding its potential therapeutic effects. Interaction studies could focus on:
These studies would provide insights into its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate, each exhibiting distinct properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 752234-64-3 | 0.84 |
tert-Butyl 6-formylindoline-1-carboxylate | 391668-75-0 | 0.83 |
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 1243474-66-9 | 0.82 |
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 866028-06-0 | 0.82 |
These compounds vary primarily in their substituents and functional groups, which influence their chemical behavior and biological activity. The unique spiro structure of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate sets it apart from others, potentially conferring unique reactivity patterns and biological interactions that merit further investigation.